molecular formula C10H13N3O B2903504 5-Amino-1,2,3,4-tetrahydroisoquinoline-1-carboxamide CAS No. 1258639-25-6

5-Amino-1,2,3,4-tetrahydroisoquinoline-1-carboxamide

Cat. No.: B2903504
CAS No.: 1258639-25-6
M. Wt: 191.234
InChI Key: HSIMEVRYNPDDLO-UHFFFAOYSA-N
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Description

5-Amino-1,2,3,4-tetrahydroisoquinoline-1-carboxamide is a chemical compound of interest in synthetic and medicinal chemistry research. It is built around the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in drug discovery known to be associated with a wide range of biological activities . The THIQ core is a common feature in numerous natural products and pharmacologically active compounds, and it has been identified as a key structure in therapies for conditions such as cancer, malaria, and central nervous system disorders . While specific biological data for this particular analog is not widely published in the available literature, its structure suggests significant research potential. The molecule incorporates both an amino group and a carboxamide moiety at the 1-position of the tetrahydroisoquinoline ring, functional groups that are frequently utilized in structure-activity relationship (SAR) studies to optimize potency and physicochemical properties . Researchers can leverage this compound as a versatile building block for the synthesis of more complex derivatives or as a probe for investigating new biological targets associated with the THIQ chemotype. Its applications may span hit-to-lead optimization campaigns in antimalarial research, given the documented success of similar 1-carboxamide-THIQ compounds , or in oncology, where THIQ-based molecules have demonstrated potent activity as enzyme inhibitors . This product is intended for research use only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-amino-1,2,3,4-tetrahydroisoquinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-8-3-1-2-7-6(8)4-5-13-9(7)10(12)14/h1-3,9,13H,4-5,11H2,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIMEVRYNPDDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C(=CC=C2)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Amino-1,2,3,4-tetrahydroisoquinoline involves the reaction of piperidine with thionyl chloride to form piperidine chlorosulfinate, which is then reacted with ammonia to yield the desired product . Another method involves the condensation of phenylethylamine derivatives with aldehydes to form iminium intermediates, which are then cyclized to produce tetrahydroisoquinoline derivatives .

Industrial Production Methods

Industrial production methods for 5-Amino-1,2,3,4-tetrahydroisoquinoline-1-carboxamide typically involve large-scale synthesis using similar reaction pathways as described above. The choice of reagents and conditions may vary to optimize yield and purity, and to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,2,3,4-tetrahydroisoquinoline-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the tetrahydroisoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

5-Amino-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1,2,3,4-tetrahydroisoquinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. These interactions can modulate various biological processes, making the compound a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Properties of 5-Amino-1,2,3,4-tetrahydroisoquinoline-1-carboxamide and Analogues
Compound Name CAS Molecular Formula MW (g/mol) Key Substituents Notable Features
This compound 1549342-83-7 C₉H₁₅N₅O 209.25 5-amino, 1-carboxamide Bicyclic core; high polarity
5-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride N/A C₉H₁₁N₃O·HCl ~217.67* 1-ketone, hydrochloride salt Enhanced solubility (ionic form)
6-Methyl-1,2,3,4-tetrahydroquinoline 91-61-2 C₁₀H₁₃N 147.22 6-methyl, no amino/carboxamide Simpler structure; lower polarity
Pyrazole-carboximidamide derivatives (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) N/A Varies ~280–350 Pyrazole core, carboximidamide group Monocyclic; imine functionality

*Estimated based on molecular formula.

Key Differences and Implications

(a) Core Structure and Functional Groups
  • Target Compound: The tetrahydroisoquinoline scaffold provides a rigid bicyclic system, favoring interactions with biological targets like enzymes or receptors. The carboxamide and amino groups enhance hydrophilicity and hydrogen-bonding capacity, making it suitable for medicinal chemistry applications .
  • Tetrahydroisoquinolin-1-one Hydrochloride: Replacement of the carboxamide with a ketone reduces hydrogen-bonding donors but improves solubility via hydrochloride salt formation .
  • Pyrazole-carboximidamides: Monocyclic pyrazole cores with carboximidamide groups (N–C=N–NH₂) differ in electronic properties and reactivity, often explored as kinase inhibitors or antimicrobial agents .
(b) Physicochemical Properties
  • Solubility : The hydrochloride salt derivative () is expected to exhibit higher aqueous solubility than the free base carboxamide .
  • Molecular Weight : The target compound (209.25 g/mol) is heavier than 6-methyl-THQ (147.22 g/mol), reflecting its additional functional groups .

Discrepancies and Limitations

  • Naming Inconsistency: lists the IUPAC name as "5-amino-1-piperidin-4-ylimidazole-4-carboxamide," which conflicts with the tetrahydroisoquinoline structure. This may reflect an error in the source material, requiring verification from authoritative databases .
  • Data Gaps : Biological activity data (e.g., IC₅₀, solubility) are absent in the provided evidence, limiting direct pharmacological comparisons.

Biological Activity

5-Amino-1,2,3,4-tetrahydroisoquinoline-1-carboxamide (THIQ) is a compound that has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound exhibits a range of biological activities, including antimalarial, neuroprotective, and anticancer effects. The compound's structure allows it to interact with various biological targets, influencing multiple pathways.

Antimalarial Activity

Research has demonstrated that THIQ derivatives possess potent antimalarial properties. For instance, a study identified several dihydroisoquinolone analogs with significant activity against Plasmodium falciparum, the causative agent of malaria. These compounds showed no cytotoxicity to mammalian cells while effectively inhibiting the growth of resistant strains in vitro .

Table 1: Antimalarial Activity of THIQ Derivatives

CompoundEC50 (nM)Resistance StrainCytotoxicity
Compound 13i<500Multiple strainsNone
Analog 10b<500Resistant strainsNone
Analog 13h<100Resistant strainsNone

The mechanisms through which this compound exerts its biological effects involve several pathways:

  • Enzyme Interaction : The compound interacts with specific enzymes and receptors through hydrogen bonding and other molecular interactions. This modulation can lead to altered enzyme activity and downstream effects on cellular processes.
  • Neuroprotective Effects : THIQ derivatives have shown promise in neuroprotection against neurodegenerative disorders. Their ability to cross the blood-brain barrier enhances their potential as therapeutic agents for conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR of THIQ is crucial for optimizing its therapeutic potential. Modifications at specific positions on the tetrahydroisoquinoline scaffold can significantly affect biological activity.

Key Findings from SAR Studies :

  • Substituents at N-2 and C-4 significantly influence potency against malaria .
  • Compounds with an isobutyl group at N-2 exhibited enhanced activity compared to those with smaller or larger substituents.
  • The presence of a carboxanilide at C-4 was found to be critical for maintaining high potency .

Case Studies

Several studies have highlighted the efficacy of 5-Amino-1,2,3,4-tetrahydroisoquinoline derivatives in various biological contexts:

  • Antimalarial Screening : A systematic screening identified lead compounds from a series of THIQ analogs that demonstrated high potency against P. falciparum while maintaining low toxicity in mammalian cells. Notably, the (+)-(3S,4S) enantiomer showed superior efficacy in vivo .
  • Opioid Receptor Research : Another study focused on THIQ derivatives as kappa-opioid receptor antagonists. One compound demonstrated exceptional selectivity with a binding affinity (K_e) of 0.37 nM for the kappa receptor compared to mu and delta receptors .

Q & A

Advanced Research Question

  • Molecular dynamics simulations : Assess stability in lipid bilayers (e.g., GROMACS) to predict blood-brain barrier permeability .
  • ADMET prediction tools : Use SwissADME or ProTox-II to evaluate solubility (LogP <3), cytochrome P450 inhibition, and hepatotoxicity. The tetrahydroisoquinoline core may confer moderate CNS penetration but requires optimization to reduce off-target effects .

How can researchers resolve contradictions in reported synthesis yields for derivatives?

Advanced Research Question
Discrepancies in yields (e.g., 53% vs. 97% for similar reactions) often stem from:

  • Isonitrile reactivity : Electron-deficient isonitriles (e.g., benzylisonitrile) accelerate imine formation, improving yields .
  • Oxidant efficiency : IBX purity and moisture sensitivity critically impact reaction completion; anhydrous conditions and fresh reagent batches are essential .
  • Workup protocols : Column chromatography vs. recrystallization can alter isolated yields by 10–15% .

What derivatization strategies enhance solubility or stability for in vivo studies?

Advanced Research Question

  • Pro-drug approaches : Esterify the carboxamide (e.g., ethyl esters) to increase lipophilicity, enabling hydrolysis to the active form in vivo .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the amino group to prolong half-life .
  • Salt formation : Hydrochloride salts (e.g., D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride) improve crystallinity and storage stability .

How does the compound’s stereochemistry influence its interaction with biological targets?

Advanced Research Question
Enantiomers exhibit divergent binding modes. For example, (1S,4R)-configured analogs show higher affinity for aminopeptidase N due to optimal hydrogen bonding with catalytic residues, whereas (1R,4S) isomers are inactive . Chiral HPLC (e.g., Daicel Chiralpak columns) or asymmetric synthesis (e.g., Evans’ oxazaborolidine catalysts) are required to isolate enantiopure forms .

What analytical challenges arise in detecting trace impurities during scale-up?

Advanced Research Question

  • HPLC-MS/MS : Quantify residual solvents (e.g., ethyl acetate) and synthetic byproducts (e.g., dimerized tetrahydroisoquinoline) at ppm levels .
  • NMR spiking : Use deuterated internal standards to distinguish impurities from solvent peaks .

Tables

Table 1. Representative Synthetic Yields of Derivatives

DerivativeReactantsYield (%)Reference
4fAcetic acid, THIQ, t-BuNC53
4bBenzoic acid, THIQ, CyNC97
4jCinnamic acid, THIQ, BnNC87

Table 2. Key Physicochemical Properties

PropertyValue/DescriptionMethod
LogP1.8–2.5SwissADME Prediction
Aqueous solubility0.1–1.2 mg/mLShake-flask assay
Thermal stabilityDecomposes >300°CTGA/DSC analysis

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